3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide
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Overview
Description
3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that the compound has been designed and synthesized for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This suggests that the compound may interact with specific proteins to exert its effects, but the exact nature of these interactions is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with piperidine and benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Shares the methoxyphenyl group but differs in the core structure.
3-Amino-N-substituted-4-(substituted phenyl) butanamides: Similar in having an amino and substituted phenyl group but differ in the overall structure and functional groups.
Uniqueness
3-Amino-N-(4-methoxy-phenyl)-4-piperidin-1-yl-benzenesulfonamide is unique due to its combination of a piperidine ring and a benzenesulfonamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-24-15-7-5-14(6-8-15)20-25(22,23)16-9-10-18(17(19)13-16)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINOYCMSWBRPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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